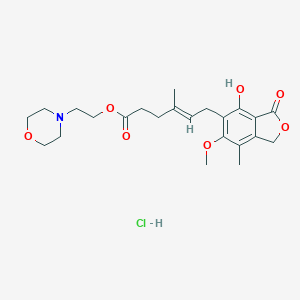

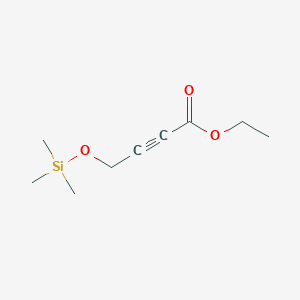

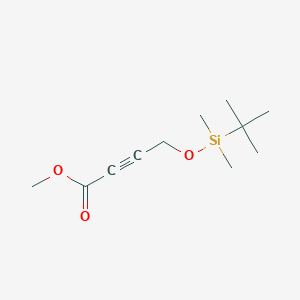

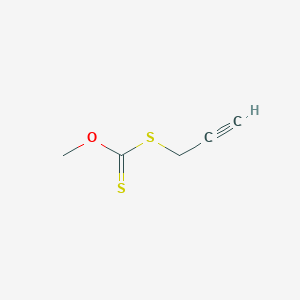

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

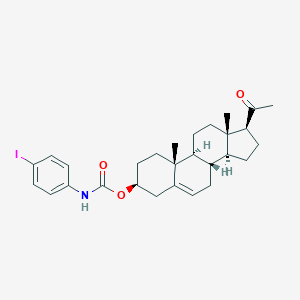

El benzoato de tropanilo-3,5-dimetil es un compuesto sintético, biológicamente activo, conocido por su papel como antagonista potente y selectivo del receptor 5-HT3 . Este compuesto es un alcaloide tropánico, que consiste en tropina en la que el hidrógeno de la función hidroxi se sustituye por un grupo 3,5-dimetilbenzoílo .

Métodos De Preparación

La síntesis del benzoato de tropanilo-3,5-dimetil implica la esterificación de la tropina con ácido 3,5-dimetilbenzoico. La reacción suele requerir un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del éster . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

El benzoato de tropanilo-3,5-dimetil experimenta diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.

Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como aminas o alcoholes. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

El benzoato de tropanilo-3,5-dimetil tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en estudios que implican antagonistas del receptor 5-HT3.

Mecanismo De Acción

El benzoato de tropanilo-3,5-dimetil ejerce sus efectos uniéndose al receptor 5-HT3, un receptor de canal iónico regulado por ligando de la familia de canales de tipo cys-loop. Esta unión bloquea las acciones de la serotonina o de los agonistas serotoninérgicos, inhibiendo así las corrientes del receptor 5-HT3 . El rango de concentración efectiva del compuesto va de 1 nM a 1 μM .

Comparación Con Compuestos Similares

El benzoato de tropanilo-3,5-dimetil es único por su alta potencia y selectividad como antagonista del receptor 5-HT3. Entre los compuestos similares se encuentran:

Tropanserin: Otro antagonista del receptor 5-HT3 con una estructura química diferente, pero con una actividad biológica similar.

Estos compuestos comparten la capacidad de bloquear los receptores 5-HT3, pero difieren en sus estructuras químicas y en sus afinidades de unión específicas.

Propiedades

IUPAC Name |

methyl 4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3Si/c1-11(2,3)15(5,6)14-9-7-8-10(12)13-4/h9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZKYIBYBIUUTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC#CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455854 |

Source

|

| Record name | Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117968-51-1 |

Source

|

| Record name | Methyl 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-butynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117968-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride](/img/structure/B38688.png)

![[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate](/img/structure/B38703.png)